molecular formula C14H12F3N3O B6578653 N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 887417-21-2

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine

Cat. No. B6578653
CAS RN: 887417-21-2
M. Wt: 295.26 g/mol
InChI Key: UULNZVRUQUEXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C14H12F3N3O. It has a molecular weight of 295.26 . The IUPAC name for this compound is 5-[4-(trifluoromethoxy)phenyl]-2-pyrimidinamine .


Molecular Structure Analysis

The InChI code for “N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine” is 1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H, (H2,15,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine” is a compound with a molecular weight of 295.26 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. Berotralstat’s trifluoromethoxyphenyl group can serve as an excellent boron reagent in SM coupling reactions. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions, the relatively stable nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Inhibition of Human Soluble Epoxide Hydrolase (sEH)

Berotralstat contains a lipophilic 4-(trifluoromethoxy)phenyl fragment, which makes it promising as an inhibitor of human soluble epoxide hydrolase. sEH inhibitors have potential therapeutic applications in managing various conditions, including inflammation-related disorders .

Treatment of Hereditary Angioedema (HAE)

Hereditary angioedema (HAE) is an uncommon condition resulting from a mutation in the SERPING1 gene. Berotralstat has been investigated as a potential treatment for HAE due to its ability to modulate inflammatory responses .

Safety and Hazards

The safety information for “N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine” indicates that it has a GHS07 pictogram, which represents a warning . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-5-1-9(2-6-12)10-7-18-13(19-8-10)20-11-3-4-11/h1-2,5-8,11H,3-4H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNZVRUQUEXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine

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